molecular formula C11H11BrN2O B11766941 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

Cat. No.: B11766941
M. Wt: 267.12 g/mol
InChI Key: LCXOXUOIBWXUTQ-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Oxetane Ring Introduction: The oxetane ring can be attached to the indazole core through nucleophilic substitution reactions involving oxetane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.

    Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation and Reduction Products: Altered functional groups on the indazole core, potentially leading to new derivatives with different properties.

Scientific Research Applications

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Used in the study of biological pathways and mechanisms due to its unique chemical structure.

    Material Science:

    Chemical Biology: As a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine atom and the oxetane ring can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the methyl and oxetane groups, which may result in different biological activities.

    6-Methyl-1H-indazole: Lacks the bromine and oxetane groups, potentially altering its chemical reactivity and applications.

    1-(Oxetan-3-yl)-1H-indazole: Lacks the bromine and methyl groups, which may affect its overall properties.

Uniqueness

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is unique due to the combination of the bromine atom, methyl group, and oxetane ring

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-6-methyl-1-(oxetan-3-yl)indazole

InChI

InChI=1S/C11H11BrN2O/c1-7-2-11-8(3-10(7)12)4-13-14(11)9-5-15-6-9/h2-4,9H,5-6H2,1H3

InChI Key

LCXOXUOIBWXUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C3COC3

Origin of Product

United States

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